molecular formula C13H27FO7P2 B2915898 Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) CAS No. 1309929-16-5

Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate)

Cat. No. B2915898
CAS RN: 1309929-16-5
M. Wt: 376.298
InChI Key: GCZDJUJNFGSMTB-UHFFFAOYSA-N
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Description

Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate), also known as FOPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FOPP is a fluorinated bisphosphonate that is structurally similar to the well-known bisphosphonate drug, zoledronic acid. However, FOPP has unique properties that make it a promising candidate for further research.

Mechanism of Action

Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) exerts its effects through its ability to bind to hydroxyapatite, a mineral component of bones and teeth. Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has a high affinity for hydroxyapatite, which allows it to accumulate in bone tissue. Once bound to hydroxyapatite, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) inhibits the activity of osteoclasts, which are cells responsible for bone resorption. Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) also induces apoptosis in cancer cells by inhibiting the activity of farnesyl pyrophosphate synthase, an enzyme that is essential for cell survival.
Biochemical and Physiological Effects:
Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been shown to increase bone density and reduce bone resorption in animal models. Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has also been shown to induce apoptosis in cancer cells, leading to decreased tumor growth. In addition, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been shown to have low toxicity in animal models, indicating its potential safety for use in humans.

Advantages and Limitations for Lab Experiments

One advantage of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) is its ability to accumulate in bone tissue, making it a promising candidate for bone research. Additionally, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been shown to have low toxicity in animal models, indicating its potential safety for use in humans. However, one limitation of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) is its limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) research. One direction is to further investigate its potential as a treatment for osteoporosis and bone-related diseases. Another direction is to explore its potential as a contrast agent for MRI. Additionally, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) could be further studied for its potential use in cancer therapy, either alone or in combination with other drugs. Finally, the synthesis of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) could be optimized to improve its solubility and yield, making it easier to work with in lab experiments.

Synthesis Methods

The synthesis of Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) involves the reaction of 1,1,1-tris(hydroxymethyl)propane with phosphorus oxychloride, followed by the addition of diethylamine and 1,1-difluoro-4-chlorobutane. The resulting product is then treated with sodium hydroxide to yield Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate). This synthesis method has been optimized to yield high purity Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) with good yields.

Scientific Research Applications

Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been studied for its potential applications in various fields such as cancer research, bone research, and imaging. In cancer research, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been shown to inhibit the growth of cancer cells by inducing apoptosis. Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has also been studied for its potential use in bone research as it has been shown to increase bone density and reduce bone resorption. Additionally, Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate) has been used as a contrast agent in magnetic resonance imaging (MRI) due to its high affinity for calcium.

properties

IUPAC Name

5,5-bis(diethoxyphosphoryl)-5-fluoropentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27FO7P2/c1-6-18-22(16,19-7-2)13(14,11-10-12(5)15)23(17,20-8-3)21-9-4/h6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZDJUJNFGSMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CCC(=O)C)(F)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27FO7P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyl (1-fluoro-4-oxopentane-1,1-diyl)bis(phosphonate)

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